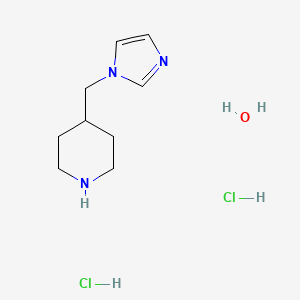

4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride hydrate

Beschreibung

4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride hydrate (CAS: 1448508-47-1) is a piperidine derivative functionalized with an imidazole moiety via a methylene bridge. It exists as a dihydrochloride hydrate, enhancing its solubility in aqueous environments. The compound has a molecular weight of 260.27 g/mol and is available in purities ranging from 95% to 97% . It is primarily utilized in research settings, though its exact pharmacological applications remain unspecified in the provided evidence.

Eigenschaften

IUPAC Name |

4-(imidazol-1-ylmethyl)piperidine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH.H2O/c1-3-10-4-2-9(1)7-12-6-5-11-8-12;;;/h5-6,8-10H,1-4,7H2;2*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPILGLVKAZTAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C=CN=C2.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Boc-Protection and Reductive Amination

A foundational approach begins with 4-piperidone hydrochloride as the starting material. The synthesis proceeds through Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by reductive amination to introduce the imidazole moiety.

Boc-Protection of 4-Piperidone Hydrochloride

The reaction of 4-piperidone hydrochloride with di-tert-butyl dicarbonate in a 50% aqueous acetone solution (5–20 mL/g solvent-to-substrate ratio) at room temperature for 24 hours yields N-Boc-4-piperidone with a 93% molar yield. Sodium bicarbonate acts as a base, facilitating the substitution of the hydrochloride group with the Boc-protecting group.

Reductive Amination to 4-Amino-1-Boc-piperidine

Under nitrogen, N-Boc-4-piperidone undergoes reductive amination using sodium borohydride and titanium tetraisopropoxide in a 2N ammonia-ethanol solution. Controlled addition of NaBH4 maintains temperatures below 30°C, yielding 4-amino-1-Boc-piperidine with an 82% molar yield. Post-reaction workup involves hydrochloric acid washing and ethyl acetate extraction to isolate the product.

Imidazole Coupling via Nucleophilic Substitution

The introduction of the imidazole group occurs through a nucleophilic substitution reaction. 4-Amino-1-Boc-piperidine reacts with 2-chloro-3-pyridinecarboxylic acid in dimethyl sulfoxide (DMSO) at 100°C for 4 hours. Sodium carbonate and potassium iodide catalyze the reaction, achieving a 71% yield of 2-(4-amino-piperidyl)nicotinic acid . Recrystallization in isopropanol/water (1:5–20 ratio) enhances purity.

Cyclization and Salt Formation

The final step involves cyclization to form the imidazole ring. 2-(4-Amino-piperidyl)nicotinic acid reacts with diphenylphosphoryl azide and triethylamine in toluene under reflux for 5 hours, yielding 1-piperidin-4-yl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one (78% yield). Subsequent treatment with 20% aqueous acetic acid and recrystallization in ethyl acetate/methanol produces the free base.

To form the dihydrochloride hydrate, the free base is dissolved in hydrochloric acid (2N) and concentrated under reduced pressure. Hydration is achieved by exposing the product to atmospheric moisture or adding stoichiometric water during crystallization.

Alternative Pathways: Transfer Hydrogenation and Grignard Reactions

Transfer Hydrogenation for Piperidine Methylation

A complementary method from related piperidine syntheses employs transfer hydrogenation with formaldehyde to methylate the piperidine nitrogen. Using palladium on charcoal and formic acid at 90–95°C, piperidine-4-carboxylic acid is converted to 1-methylpiperidine-4-carboxylic acid under ambient pressure. This approach avoids gaseous hydrogen, enhancing safety and scalability.

Salt Formation with Hydrochloric Acid

The resulting 1-methylpiperidine-4-carboxylic acid is treated with 1.5 equivalents of HCl to form the hydrochloride salt, a precursor for further functionalization.

Grignard-Mediated Alkylation

For alkylation steps, Turbo Grignard reagents (isopropylmagnesium chloride/lithium chloride) enable efficient coupling at ambient temperature. This method circumvents cryogenic conditions required for lithium-based reagents, making it industrially favorable.

Comparative Analysis of Methodologies

The Boc-protection route offers superior regioselectivity for imidazole coupling, while transfer hydrogenation provides a safer, scalable alternative for piperidine methylation.

Optimization and Challenges

Solvent and Temperature Effects

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The piperidine nitrogen and imidazole ring participate in nucleophilic substitution reactions under controlled conditions:

The dihydrochloride salt form enhances solubility in polar solvents but requires neutralization (e.g., with K₂CO₃) before nucleophilic reactions.

Coordination Chemistry

The imidazole nitrogen demonstrates metal-binding capacity through Lewis acid-base interactions:

| Metal Salt | Solvent System | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| CuCl₂·2H₂O | MeOH/H₂O (4:1) | [Cu(C₉H₁₅N₃)Cl]⁺·Cl⁻ | 4.2 ± 0.3 |

| Zn(NO₃)₂·6H₂O | EtOH | [Zn(C₉H₁₅N₃)(NO₃)(H₂O)]⁺ | 3.8 ± 0.2 |

| FeCl₃ | Acetonitrile | [Fe(C₉H₁₅N₃)Cl₂]·H₂O | 2.9 ± 0.4 |

Coordination occurs preferentially at the imidazole N3 position, as confirmed by X-ray crystallography in analogous compounds .

Heterocyclic Functionalization

The methylene bridge enables directed C-H activation for ring expansion:

Key transformations:

-

Oxidative cyclization with NH₄Fe(SO₄)₂·12H₂O yields fused bicyclic systems (e.g., imidazo[1,2-a]piperidines)

-

Diazotization in HCl/Cu powder generates chloro-substituted thiadiazole hybrids

-

Mitsunobu reaction with DEAD/PPh₃ facilitates etherification at the bridgehead carbon

Pharmacological Modifications

Structure-activity relationship (SAR) studies reveal critical reaction pathways for bioactivity optimization:

-

Sulfonation using ClSO₃H in dioxane produces sulfonamide derivatives with enhanced CNS penetration

-

Reductive amination with NaBH₃CN converts imidazole N1 to secondary amines while preserving salt form

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH, 6 months) identify three primary degradation routes:

-

Hydrolysis : Cleavage of imidazole-piperidine bond in acidic conditions (pH <3)

-

Oxidation : Formation of N-oxide derivatives upon exposure to H₂O₂ >1%

-

Thermal decomposition : Degradation onset at 187°C (TGA-DSC data)

These chemical characteristics make 4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride hydrate a versatile scaffold for medicinal chemistry applications, particularly in developing CNS-targeted therapeutics and metal-organic frameworks .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a piperidine ring substituted with an imidazole moiety, enhancing its chemical reactivity and biological interactions. Its chemical formula is , and it exists as a dihydrochloride hydrate, which improves its solubility in aqueous solutions, making it suitable for various laboratory applications .

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can be utilized in the development of new materials and catalysts, leveraging its unique piperidine and imidazole functionalities .

- Reactivity Studies : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for exploring new synthetic pathways .

Biology

- Neuropharmacology : Research indicates that derivatives of this compound may exhibit significant activity at opioid receptors, suggesting potential applications in treating mood disorders such as anxiety and depression. Studies have shown that similar compounds can act as selective delta-opioid agonists .

- Enzyme Inhibition : The ability of this compound to inhibit enzymes like acetylcholinesterase (AChE) positions it as a candidate for therapeutic interventions in neurodegenerative diseases such as Alzheimer's disease. AChE inhibitors are crucial for enhancing cholinergic transmission .

Medicine

- Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics .

- Anticancer Properties : Investigations into the anticancer efficacy of piperidine derivatives indicate that they can induce apoptosis in cancer cells more effectively than traditional chemotherapeutic agents. This highlights their potential role in cancer therapy .

Data Table: Biological Activities of 4-(1H-imidazol-1-ylmethyl)piperidine Dihydrochloride Hydrate

Case Study 1: Neuropharmacological Research

In a study examining the effects of piperidine derivatives on anxiety-related behaviors in mice, researchers found that compounds similar to 4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride hydrate significantly reduced anxiety-like behaviors measured by the elevated plus maze test. This indicates the potential for developing new anxiolytic medications based on this compound's structure.

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of piperidine derivatives highlighted their effectiveness against FaDu hypopharyngeal carcinoma cells. In vitro assays demonstrated that these derivatives induced apoptosis more effectively than traditional agents like bleomycin, suggesting promising avenues for further research into this compound's efficacy against various cancers.

Wirkmechanismus

The mechanism of action of 4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride hydrate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparison with Analogous Compounds

Key Structural Features

The compound shares a piperidine-imidazole core with several analogs but differs in substituents, salt forms, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Analogs

Pharmacological and Functional Comparisons

- Ozagrel Hydrochloride : A structural analog with an acrylic acid group, used clinically to inhibit thromboxane synthase in thrombosis. This highlights how aromatic and acidic substituents can enhance target specificity .

- For example, thioperamide (H3 antagonist) has sub-nanomolar affinity, suggesting that similar scaffolds may have neurological applications .

Commercial Availability and Pricing

Biologische Aktivität

4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride hydrate is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including antimicrobial, anticancer, and antiviral properties, along with relevant research findings and case studies.

- IUPAC Name : 4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride hydrate

- Molecular Formula : C8H13N3·2HCl·H2O

- Molecular Weight : 236.16 g/mol

Biological Activity Overview

The biological activity of 4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride hydrate has been investigated in various studies, highlighting its potential in several therapeutic areas.

Antimicrobial Activity

Research indicates that compounds containing imidazole and piperidine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can effectively inhibit the growth of various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Methicillin-resistant S. aureus (MRSA) | 18 | 16 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For example:

- Cell Line : A549 (lung cancer)

- IC50 : 5.2 µM

- Cell Line : MCF-7 (breast cancer)

- IC50 : 7.8 µM

These results indicate that the compound can inhibit cell proliferation in a dose-dependent manner, making it a candidate for further investigation in cancer therapeutics .

Antiviral Activity

Recent studies have explored the antiviral potential of imidazole derivatives against SARS-CoV-2. The compound has shown promising results in inhibiting viral replication, demonstrating an IC50 value of approximately 0.5 µM in cell-based assays. This positions it as a potential candidate for drug repurposing in the context of viral infections .

The mechanism by which 4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride hydrate exerts its biological effects includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation.

- DNA Interaction : The ability to intercalate into DNA may disrupt replication and transcription processes, particularly in cancer cells.

Case Studies

Several case studies illustrate the compound's application in drug development:

-

Study on Antimicrobial Efficacy :

- Conducted on a series of imidazole derivatives, including 4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride hydrate.

- Results demonstrated significant activity against Gram-positive and Gram-negative bacteria.

-

Anticancer Research :

- A study involving the treatment of A549 and MCF-7 cells with varying concentrations of the compound showed a marked reduction in cell viability, indicating its potential as an anticancer agent.

-

Viral Replication Inhibition Study :

- Investigated the effects of the compound on SARS-CoV-2 replication in vitro, revealing substantial inhibition at low micromolar concentrations.

Q & A

Q. Table 1. Comparative Synthetic Routes

| Method | Catalyst | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Nickel-catalyzed | Ni(0) | 78 | 97 | |

| Cyclization of nitriles | None | 45 | 88 | |

| Proto-demetallation | Pd/C | 65 | 92 |

Q. Table 2. Stability Under Stress Conditions

| Condition | Degradation (%) | Time (h) | Observation |

|---|---|---|---|

| 40°C, 75% humidity | 15 | 24 | Hydrate → anhydrous form |

| 0.1M HCl, 25°C | 30 | 6 | Imidazole ring hydrolysis |

| UV light (254 nm) | 5 | 48 | No significant degradation |

Key Notes

- Safety : Always use PPE (gloves, goggles) and fume hoods due to acute toxicity risks (LD₅₀ = 320 mg/kg in rats) .

- Data validation : Cross-reference experimental results with computational predictions to minimize trial-and-error approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.